6-Bromohexyltriethylammonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

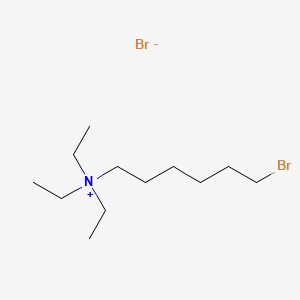

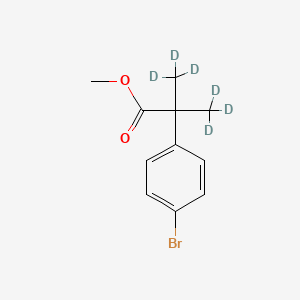

6-Bromohexyltriethylammonium bromide is a chemical compound used for experimental and research purposes . It is also known as 6-Bromo-N,N,N-triethyl-1-hexanaminium bromide .

Molecular Structure Analysis

The molecular weight of 6-Bromohexyltriethylammonium bromide is 345.16 . Its molecular formula is C12H27Br2N . Unfortunately, the specific structural details or a detailed analysis of the molecular structure was not found in the search results.

Physical And Chemical Properties Analysis

6-Bromohexyltriethylammonium bromide appears as an oil and is soluble in DMSO . It should be stored at 4°C .

Aplicaciones Científicas De Investigación

Brominated Flame Retardants

6-Bromohexyltriethylammonium bromide may share characteristics or applications with brominated flame retardants (BFRs), a group of compounds known for their ability to inhibit or resist the spread of fire. A review on the occurrence of novel BFRs in indoor air, dust, consumer goods, and food highlights the increasing application of these compounds and underscores the need for further research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This context suggests that compounds like 6-Bromohexyltriethylammonium bromide could potentially be studied or used in flame retardancy applications.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the behavior of brominated compounds, including their sources, transformations, and effects, is a significant area of study. Research on inorganic bromine in the marine boundary layer has elucidated the cycling of bromine and its impact on atmospheric chemistry (Sander et al., 2003). Such studies are relevant to understanding the environmental implications of brominated compounds like 6-Bromohexyltriethylammonium bromide, including their potential sources, transformations, and environmental impacts.

Water Treatment and Disinfection

Brominated compounds are also relevant in the context of water treatment and disinfection. Research into disinfection byproduct formation highlights the complex interactions between bromide ions, disinfectants, and organic matter, leading to the formation of various disinfection byproducts with potential health impacts (Ding et al., 2019). The properties of 6-Bromohexyltriethylammonium bromide could make it relevant for studies related to bromate formation, its reduction, and overall implications for water quality and safety.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is structurally similar to tetraethylammonium , which is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . Therefore, it’s plausible that 6-Bromohexyltriethylammonium bromide may interact with similar targets.

Mode of Action

Based on its structural similarity to tetraethylammonium , it may block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action could inhibit the transmission of nerve impulses, leading to various physiological effects.

Biochemical Pathways

Given its potential to block autonomic ganglia and various ion channels , it could impact a range of biochemical pathways related to nerve impulse transmission and muscle contraction.

Result of Action

Based on its potential to block autonomic ganglia and various ion channels , it could inhibit nerve impulse transmission and muscle contraction, leading to various physiological effects.

Propiedades

IUPAC Name |

6-bromohexyl(triethyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrN.BrH/c1-4-14(5-2,6-3)12-10-8-7-9-11-13;/h4-12H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPZNVBPHMFWPG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCCCCCBr.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675727 |

Source

|

| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161097-76-3 |

Source

|

| Record name | 6-Bromo-N,N,N-triethylhexan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)